3-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
Description
Properties
IUPAC Name |
3-methyl-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-17-6-10-23(11-7-17)30(28,29)26-13-12-19-8-9-22(15-21(19)16-26)25-24(27)20-5-3-4-18(2)14-20/h3-11,14-15H,12-13,16H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGMMWBCCXGQKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide typically involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core. This can be achieved through the Pictet-Spengler reaction, which involves the condensation of an appropriate amine with an aldehyde in the presence of an acid catalyst
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: : Nucleophilic substitution reactions can occur at various positions on the benzamide ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed
Oxidation: : Formation of oxo derivatives.
Reduction: : Formation of reduced derivatives.
Substitution: : Formation of substituted benzamide derivatives.
Scientific Research Applications
3-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: : It is investigated for its therapeutic potential in treating various diseases.
Industry: : It can be used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which 3-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural analogs, emphasizing substituent variations and their implications:
*Inferred from structural analogs; exact experimental data unavailable in provided evidence.
Substituent Analysis
Benzamide Modifications
- 3-Methyl (Target Compound): Introduces moderate lipophilicity, balancing solubility and membrane permeability.
- Halogenated Derivatives (3-Fluoro , 4-Chloro ): Fluorine’s electronegativity enhances dipole interactions, while chlorine’s larger van der Waals radius improves steric complementarity with hydrophobic binding pockets.
- 2,3,4-Trimethoxy : Increases polarity and water solubility, though higher molecular weight (~436.5 g/mol) may limit blood-brain barrier penetration.
THIQ 2-Position Modifications
- Isobutyryl : An acyl group that may enhance metabolic stability compared to tosyl but lacks sulfonyl’s hydrogen-bonding capacity.
- Furan-2-carbonyl : Introduces a planar aromatic system for π-π interactions, beneficial for binding to aromatic-rich enzyme active sites.
Urea vs. Amide (BI85055 )
The urea derivative replaces the amide with a urea linkage, providing two NH groups for hydrogen bonding. This modification could enhance affinity for polar targets but may reduce stability under physiological conditions compared to amides.
Biological Activity
3-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a complex organic compound that has attracted attention due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of benzamides and features a unique substitution pattern on the tetrahydroisoquinoline ring. Its structure includes:
- Tetrahydroisoquinoline moiety : A bicyclic structure containing nitrogen.
- Tosyl group : Enhances reactivity due to the sulfonyl functional group.
- Methyl group : Contributes to its distinct biological profile.
The molecular formula of this compound is with a molecular weight of 450.5 g/mol .
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It has been identified as an antagonist at the kappa-opioid receptor (KOR), which plays a significant role in pain modulation and mood regulation. The mechanism by which it exerts its effects involves:
- Inhibition of KOR : This action may contribute to analgesic effects and potential applications in treating mood disorders.
- Potential enzyme inhibition : It may act as an inhibitor for certain enzymes related to neuroinflammatory pathways .
Pharmacological Studies
Research indicates that this compound exhibits various pharmacological properties:
- Analgesic Effects : Due to its KOR antagonism, it may provide relief from pain without the side effects associated with traditional opioids.
- Neuroprotective Properties : Preliminary studies suggest it could be beneficial in neurodegenerative conditions by modulating neuroinflammatory responses .
- Anticancer Potential : Similar compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
Case Studies and Research Findings
A review of literature reveals several studies focusing on similar compounds within the tetrahydroisoquinoline class:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide, and how can purity be optimized?
- Methodology : The compound is typically synthesized via coupling reactions between substituted benzoyl chlorides and tetrahydroisoquinoline derivatives. For example, copper-catalyzed one-pot reactions (e.g., using 3-methylbenzamide precursors) under inert atmospheres yield intermediates, followed by tosylation . Purification involves column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol or acetonitrile. Purity optimization requires monitoring by TLC and HPLC (C18 columns, UV detection at 254 nm) .
Q. How is the structural identity of this benzamide derivative confirmed experimentally?
- Methodology : Use a combination of:
- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., methyl groups at 3-position, tosyl signals at δ ~2.4 ppm for -SO-) .
- IR spectroscopy : Confirm amide C=O stretches (~1650–1680 cm) and sulfonyl S=O bands (~1150–1350 cm) .
- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., m/z calculated for CHNOS: 433.15) .
Q. What safety protocols are recommended for handling this compound in the laboratory?
- Methodology : Follow OSHA and EU guidelines:
- Use fume hoods for synthesis and handling.
- Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Store in airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How can researchers assess polymorphic forms of this compound, and what implications do they have for bioactivity?
- Methodology :
- Differential Scanning Calorimetry (DSC) : Identify melting points and enthalpy changes to detect polymorphs (e.g., orthorhombic vs. monoclinic forms).
- Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data from single-crystal structures .
- Stability studies : Accelerated aging (40°C/75% RH) to assess dominant polymorph stability. Polymorphs may alter solubility, impacting bioavailability in pharmacological assays .
Q. What strategies are effective in resolving contradictions in biological activity data (e.g., inconsistent IC values)?
- Methodology :
- Replicate assays : Use standardized protocols (e.g., fixed cell lines, ATP-based viability assays) to minimize variability.
- Meta-analysis : Pool data from multiple studies, applying statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers.
- Structure-activity relationship (SAR) modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzamide ring) with activity trends .
Q. How can crystallographic data for this compound be validated to ensure reliability in structural studies?
- Methodology :
- Software validation : Refine structures using SHELXL (R-factor < 5%, Δρmax/Δρmin < 0.3 eÅ) and cross-check with ORTEP-3 for thermal ellipsoid visualization .
- Twinned data handling : For challenging crystals (e.g., pseudo-merohedral twinning), use TwinRotMat or PLATON to deconvolute overlapping reflections .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in this compound’s derivatives?
- Methodology :
- Scaffold diversification : Synthesize analogs with varying substituents (e.g., halogens, alkyl chains) at the 3-methyl or tosyl positions.
- In silico screening : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinase enzymes) to prioritize synthesis targets .
- Biological assays : Use dose-response curves (10 nM–100 μM) in enzyme inhibition or cell viability assays to quantify SAR trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
